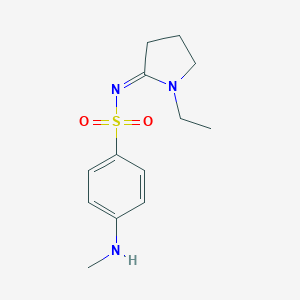

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide, also known as Isonicotinic acid hydrazide (INH), is an organic compound used in the treatment of tuberculosis. INH is an essential drug in the treatment of tuberculosis and is a part of the World Health Organization's list of essential medicines. The synthesis method of INH is a crucial aspect of its production and application.

Wirkmechanismus

INH works by inhibiting the synthesis of mycolic acid, a component of the bacterial cell wall. The inhibition of mycolic acid synthesis disrupts the cell wall, leading to the death of the bacteria. The drug is bactericidal, meaning it kills the bacteria rather than inhibiting its growth.

Biochemische Und Physiologische Effekte

INH is rapidly absorbed from the gastrointestinal tract and is distributed throughout the body. The drug is metabolized in the liver and excreted in the urine. The drug has a half-life of 1-3 hours, and its effects last for up to 24 hours. The drug can cause side effects such as liver damage, peripheral neuropathy, and allergic reactions.

Vorteile Und Einschränkungen Für Laborexperimente

INH is widely used in laboratory experiments to study the effects of the drug on bacterial cells. The drug is easy to obtain and is relatively inexpensive. However, the drug has limitations in laboratory experiments, such as the development of drug-resistant bacteria and the need for a combination of drugs to treat bacterial infections.

Zukünftige Richtungen

The future directions for the research on INH include the development of new drugs that are more effective and have fewer side effects. The research should focus on the mechanisms of resistance to the drug and the development of new drugs that can overcome the resistance. The research should also focus on the use of INH in the treatment of other bacterial infections and the development of new drugs that can be used in combination with INH to treat bacterial infections.

Conclusion:

INH is an essential drug in the treatment of tuberculosis and other bacterial infections. The synthesis of INH is a crucial step in the production of the drug, and its quality depends on the quality of the synthesis method. The drug works by inhibiting the synthesis of mycolic acid, leading to the death of the bacteria. The drug has advantages and limitations in laboratory experiments, and future research should focus on the development of new drugs that are more effective and have fewer side effects.

Synthesemethoden

INH is synthesized from isonicotinic acid by reacting it with hydrazine. The reaction occurs in the presence of a catalyst such as copper or nickel. The reaction produces INH and water. The synthesis of INH is a crucial step in the production of the drug, and the quality of the drug depends on the quality of the synthesis method.

Wissenschaftliche Forschungsanwendungen

INH is used in the treatment of tuberculosis, a bacterial infection that affects the lungs. The drug is used in combination with other drugs to treat tuberculosis. The use of INH in the treatment of tuberculosis has been extensively studied, and its effectiveness has been established. The drug has also been used in the treatment of other bacterial infections such as leprosy.

Eigenschaften

CAS-Nummer |

137927-79-8 |

|---|---|

Produktname |

Acetic acid, ((6-(4-chlorophenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide |

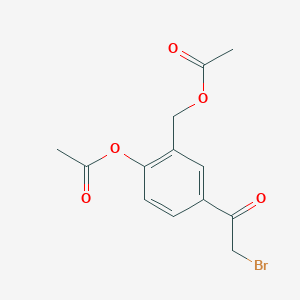

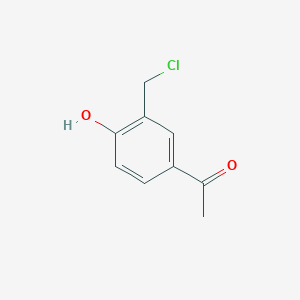

Molekularformel |

C15H15ClN4O2S |

Molekulargewicht |

350.8 g/mol |

IUPAC-Name |

2-[6-(4-chlorophenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |

InChI |

InChI=1S/C15H15ClN4O2S/c1-10(2)19-20-13(21)8-23-15-7-14(17-9-18-15)22-12-5-3-11(16)4-6-12/h3-7,9H,8H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

ABBBRDQSCRMVGC-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |

Kanonische SMILES |

CC(=NNC(=O)CSC1=NC=NC(=C1)OC2=CC=C(C=C2)Cl)C |

Andere CAS-Nummern |

137927-79-8 |

Synonyme |

((6-(4-Chlorophenoxy)-4-pyrimidinyl)thio)acetic acid (1-methylethylidene)hydrazide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.